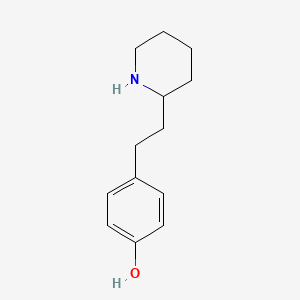

4-(2-(Piperidin-2-yl)ethyl)phenol

Beschreibung

Contextual Significance of Piperidine-Containing Molecules in Chemical and Biological Sciences

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. mdpi.cominnovareacademics.in Its prevalence stems from its ability to impart favorable physicochemical properties to molecules, such as increased water solubility and the capacity to form crucial interactions with biological targets. mdpi.com The conformational flexibility of the piperidine ring also allows for precise spatial orientation of substituents, which is critical for optimizing binding to receptors and enzymes.

Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antiviral, antimicrobial, anticancer, and neuroprotective effects. innovareacademics.in Many approved drugs incorporate the piperidine motif, highlighting its importance in drug discovery and development. mdpi.com The synthesis of substituted piperidines is a significant area of research in organic chemistry, with numerous methods developed to control the stereochemistry and substitution patterns on the ring. mdpi.com

Overview of Research Trajectories for 4-(2-(Piperidin-2-yl)ethyl)phenol and Structurally Related Analogs

Direct and extensive research specifically on this compound is not widely available in the public domain. However, research into its structurally related analogs provides valuable insights into potential areas of investigation. The primary research trajectories for these types of compounds can be broadly categorized into their synthesis and the evaluation of their biological activities.

Synthesis of 2-Substituted Piperidine Analogs: A common and well-established method for the synthesis of the piperidine core is the catalytic hydrogenation of the corresponding pyridine (B92270) precursor. mdpi.com This method is often employed for its efficiency and the ability to produce the saturated heterocyclic ring system. Various catalysts and reaction conditions have been explored to achieve high yields and stereoselectivity.

Biological Activity of Phenolic Piperidine Analogs: The combination of a phenol (B47542) group and a piperidine ring in a single molecule suggests potential for a range of biological activities. Phenolic compounds are known for their antioxidant properties, while the piperidine moiety can interact with various biological targets. innovareacademics.in Research on structurally similar compounds often focuses on their potential as ligands for various receptors, particularly in the central nervous system. For instance, many piperidine derivatives have been investigated as sigma receptor modulators, which are implicated in a variety of neurological disorders.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-piperidin-2-ylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-13-8-5-11(6-9-13)4-7-12-3-1-2-10-14-12/h5-6,8-9,12,14-15H,1-4,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRXOKPCLHZVBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20648165 | |

| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408312-63-0 | |

| Record name | 4-[2-(Piperidin-2-yl)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20648165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Piperidin 2 Yl Ethyl Phenol and Its Chemical Derivatives

Reductive Amination Approaches to Construct Piperidine (B6355638) Scaffolds

Reductive amination is a versatile and widely employed method for the synthesis of piperidines. researchgate.netnih.gov This approach typically involves the reaction of a dicarbonyl compound or a keto-aldehyde with an amine, followed by reduction of the resulting imine or enamine intermediate. For the synthesis of polysubstituted piperidines, intramolecular reductive cyclization of a monoxime of a 1,5-dicarbonyl compound can be utilized. ajchem-a.com For instance, the reaction of a 1,5-diketone with an amine, followed by reduction with a reducing agent like sodium cyanoborohydride (NaBH₃CN), can yield polysubstituted N-hydroxypiperidines. ajchem-a.com

The choice of reducing agent is crucial for the efficiency and selectivity of the reaction. While traditional reagents like sodium borohydride (B1222165) are effective, milder and more selective reagents are often preferred. organic-chemistry.orgresearchgate.net For example, α-picoline-borane in the presence of acetic acid has been used for the reductive amination of aldehydes and ketones. organic-chemistry.org Furthermore, catalytic transfer hydrogenation using a rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, has been shown to efficiently reduce quaternary pyridinium (B92312) salts to piperidines under mild conditions. liv.ac.ukresearchgate.net This method is particularly useful for creating various substitution patterns on the piperidine ring. liv.ac.uk Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, have also been developed for the diastereoselective reduction of substituted pyridines. mdpi.com

Intramolecular Cyclization Strategies for Piperidine Ring Formation

Intramolecular cyclization represents a powerful strategy for constructing the piperidine ring, where a substrate containing a nitrogen source and a reactive site undergoes ring closure. nih.gov This can involve the formation of a new carbon-nitrogen bond or a carbon-carbon bond. nih.gov

Alkene Cyclization in Piperidine Synthesis

The intramolecular cyclization of substrates bearing both an amine and an alkene functionality is a common approach. nih.gov For instance, the intramolecular hydroamination of 1-(3-aminopropyl)vinylarenes catalyzed by a rhodium complex, [Rh(COD)(DPPB)]BF₄, yields 3-arylpiperidines. organic-chemistry.org Similarly, gold(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates can produce vinyl piperidines enantioselectively. organic-chemistry.org The stereochemical outcome of these cyclizations is often governed by Baldwin's rules. nih.gov

Radical Cyclization Approaches to Substituted Piperidines

Radical cyclization offers a complementary method for piperidine synthesis, particularly for creating polysubstituted rings. rsc.orgnih.gov This approach involves the generation of a radical species that subsequently undergoes an intramolecular cyclization. For example, α-aminoalkyl radicals can cyclize onto unactivated double bonds to form polysubstituted piperidines. rsc.org The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters is a known method for producing 2,4,5-trisubstituted piperidines. nih.govacs.org The diastereoselectivity of these reactions can be influenced by the choice of radical initiator and reaction conditions. organic-chemistry.org Photoredox catalysis has also emerged as a mild and efficient way to initiate radical cyclizations for the synthesis of complex spirocyclic piperidines. nih.gov

Reductive Hydroamination/Cyclization Cascades

Cascade reactions that combine multiple bond-forming events in a single operation are highly efficient for synthesizing complex molecules. Reductive hydroamination/cyclization cascades provide a direct route to piperidines from acyclic precursors. nih.gov For example, the acid-mediated reaction of alkynes can generate an iminium ion, which upon reduction leads to the formation of the piperidine ring. nih.gov Another example is the silver(I)-catalyzed hydroamination/Michael addition cascade of mono-N-acryloylpropargylguanidines to produce highly substituted bicyclic guanidines containing a piperidine ring. nih.govnih.gov

Catalytic Hydrogenation Methods for Piperidine Ring Reduction

Catalytic hydrogenation of pyridine (B92270) derivatives is one of the most direct and economical routes to piperidines. liv.ac.ukmdpi.com This method involves the reduction of the aromatic pyridine ring to the corresponding saturated piperidine.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts have proven to be particularly effective for the asymmetric hydrogenation of pyridinium salts, allowing for the synthesis of chiral piperidines with multiple stereogenic centers. oup.comcapes.gov.brrsc.orgthieme-connect.de Chiral iridium dinuclear complexes can hydrogenate polysubstituted pyridinium salts to afford substituted piperidines with high enantioselectivity. oup.com The activation of simple pyridines as their pyridinium salts is a key strategy to enhance reactivity and overcome substrate inhibition. capes.gov.br This method has been successfully applied to the synthesis of cis-configured hydroxypiperidine esters. rsc.org The use of Ir/(S,S)-f-Binaphane complex has also been reported for the highly enantioselective complete hydrogenation of pyrimidinium salts to chiral hexahydropyrimidines. rsc.org

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is a cornerstone method for the reduction of the pyridine ring in precursors like 4-(2-(pyridin-2-yl)ethyl)phenol to yield the target piperidine structure. This reaction is highly valued for its efficiency and is widely applied in both academic and industrial synthesis. nih.gov The most common catalyst employed is palladium on a solid support, typically activated carbon (Pd/C). mdpi.commasterorganicchemistry.com

The process involves the addition of hydrogen (H₂) across the double bonds of the pyridine ring. masterorganicchemistry.com This is a reduction reaction where a C-C pi bond and an H-H bond are broken to form two new C-H sigma bonds. masterorganicchemistry.com The reaction is typically carried out under a pressurized atmosphere of hydrogen gas in a suitable solvent, such as methanol (B129727) or ethanol. mdpi.com

One of the challenges in the hydrogenation of pyridine derivatives is the potential for the nitrogen atom in the ring to coordinate with the palladium catalyst, which can deactivate it. mdpi.com To circumvent this, the reaction is often carried out on the pyridine salt (e.g., hydrochloride), which prevents the lone pair on the nitrogen from interfering with the catalyst's activity. mdpi.com The reaction conditions, such as temperature, pressure, and catalyst loading, can be optimized to achieve high yields and selectivity. For instance, the hydrogenation of 4-ethylphenol, a related structure, over a Pd/γ-Al₂O₃ catalyst has been shown to achieve 100% conversion with high selectivity under relatively mild conditions (60 °C, 2 MPa H₂). researchgate.net

| Parameter | Typical Range/Value | Reference |

|---|---|---|

| Catalyst | 5-10% Pd/C, Pd/Al₂O₃ | masterorganicchemistry.comresearchgate.net |

| Hydrogen Pressure | 1-100 atm | nih.govresearchgate.net |

| Temperature | Room Temperature to 80 °C | mdpi.comnih.gov |

| Solvent | Methanol, Ethanol, Water | mdpi.comresearchgate.net |

| Substrate Form | Free base or Hydrochloride Salt | mdpi.com |

Rhodium-Catalyzed Hydrogenation

Rhodium-based catalysts present a powerful alternative to palladium for the hydrogenation of functionalized pyridines. rsc.org These catalysts are often noted for their ability to operate under mild conditions and their tolerance of various functional groups, which is particularly useful when dealing with complex molecules like 4-(2-(pyridin-2-yl)ethyl)phenol that contain a hydroxyl group. rsc.orgacs.org

| Feature | Palladium Catalysts (e.g., Pd/C) | Rhodium Catalysts (e.g., Rh₂O₃) | Reference |

|---|---|---|---|

| Activity | High, but can be deactivated by pyridine nitrogen. | High, often tolerant of unprotected pyridines. | mdpi.comrsc.org |

| Conditions | Often requires elevated pressure/temperature. | Frequently effective under mild conditions (e.g., room temp, 1 atm H₂). | nih.govrsc.org |

| Selectivity | Good for full saturation of the ring. | Can be tuned for diastereoselective or enantioselective hydrogenation. | masterorganicchemistry.comacs.org |

| Functional Group Tolerance | Good, but hydrogenolysis of sensitive groups can occur. | Excellent, tolerates a wide range of functional groups. | mdpi.comacs.org |

Multi-component Reactions in Piperidine Derivative Synthesis

Multi-component reactions (MCRs) offer an elegant and efficient strategy for the synthesis of highly functionalized piperidines from simple, acyclic precursors in a single step. rsc.orgacs.orgnih.gov These reactions are characterized by their high atom economy and ability to rapidly generate molecular complexity. Instead of building a molecule step-by-step, MCRs combine three or more starting materials in one pot to form a product that contains portions of all the initial components. tandfonline.com

One prominent approach is the biomimetic Mannich-type reaction. rsc.org Inspired by the biosynthesis of piperidine alkaloids from L-lysine, this strategy can involve the reaction of a dienolate, an amine, and an aldehyde to construct the piperidine core. rsc.org Another powerful method is a one-pot, pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid to generate structurally diverse piperidines. acs.org The development of MCRs provides access to complex piperidine scaffolds that would otherwise require lengthy, linear synthetic sequences. nih.govtandfonline.com

Post-Synthesis Functionalization of Phenolic and Piperidine Moieties

Once the core structure of 4-(2-(Piperidin-2-yl)ethyl)phenol is synthesized, its phenolic hydroxyl group and the piperidine ring can be further modified to create a library of derivatives. This post-synthesis functionalization is critical for tuning the molecule's physicochemical and pharmacological properties.

Selective Derivatization of Phenolic Hydroxyl Groups (e.g., Acylation, Alkylation)

The selective functionalization of the phenolic hydroxyl group in the presence of the piperidine's secondary amine is a common synthetic challenge.

Acylation: The conversion of the phenolic hydroxyl to an ester (acylation) can be achieved with high selectivity. Catalyst- and solvent-free methods, such as heating the phenol (B47542) with acetic anhydride, can be effective. mdpi.com For more complex substrates, specific reagents have been developed to favor reaction at the phenolic site. Diacyl disulfides, for example, can be used for site-selective acylation of phenolic hydroxyl groups. researchgate.net Another approach uses organic salts as acylating reagents in a one-pot method mediated by diethylaminosulfur trifluoride (DAST). rsc.org Zeolite catalysts like ZSM-5 have also been employed to promote the selective acylation of phenols. bcrec.id

Alkylation: Introducing an alkyl group to the phenolic oxygen (O-alkylation) to form an ether is another key modification. This can be challenging due to competing C-alkylation on the aromatic ring. Solid catalysts, such as silica (B1680970) gel-supported aluminum phenolates, have been developed to promote selective alkylation of phenols with alkenes. whiterose.ac.uk Zirconium-containing Beta zeolites have also proven effective for the selective alkylation of phenol with tert-butanol. rsc.org For selective α-C alkylation without pre-functionalized substrates, anatase TiO₂ has been shown to catalyze the reaction between phenols and alcohols. nih.gov

| Transformation | Reagent/Catalyst | Key Feature | Reference |

|---|---|---|---|

| Acylation | Acetic Anhydride (neat) | Catalyst and solvent-free conditions. | mdpi.com |

| Acylation | Organic Salts / DAST | Uses stable organic salts as acylating agents. | rsc.org |

| Acylation | ZSM-5 Zeolite | Heterogeneous catalysis for straightforward product separation. | bcrec.id |

| Alkylation | Silica-supported Al-phenolate | Solid catalyst promoting ortho-selectivity. | whiterose.ac.uk |

| Alkylation | Zr-Beta Zeolite | Effective for producing di-tert-butylphenol products. | rsc.org |

Introduction of Specific Substituents onto the Piperidine Ring

The piperidine ring itself offers multiple sites for further functionalization, primarily at the nitrogen atom and, with more difficulty, at the carbon atoms of the ring. researchgate.net

N-Functionalization: The secondary amine of the piperidine ring is a nucleophilic site that can be readily alkylated or acylated. N-substitution is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, receptor affinity, and metabolic stability. nih.gov For example, introducing a methyl group onto the piperidine nitrogen can significantly alter its biological interactions. nih.gov

C-Functionalization: Introducing substituents directly onto the carbon skeleton of the piperidine ring is more complex but synthetically valuable. rsc.org Substitutions at the C-2 and/or C-6 positions, adjacent to the nitrogen, are particularly interesting as they can block metabolic pathways and influence the ring's conformation. rsc.org One strategy to achieve regioselective C-alkylation involves the conversion of piperidine to its corresponding cyclic imine (Δ¹-piperideine). This imine can then be deprotonated to form an enamide anion, which subsequently reacts with an alkyl halide to introduce a substituent at the C-3 position. odu.edu Alternatively, organolithium reagents can add to transient cyclic imines to achieve regioselective 2-alkylation. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 4 2 Piperidin 2 Yl Ethyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H-NMR (Proton NMR) spectroscopy would be utilized to identify the number and types of hydrogen atoms present in 4-(2-(Piperidin-2-yl)ethyl)phenol. The expected spectrum would show distinct signals for the aromatic protons on the phenol (B47542) ring, the protons of the ethyl chain, and the protons on the piperidine (B6355638) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons would typically appear in the downfield region (around 6.7-7.1 ppm), while the aliphatic protons of the piperidine and ethyl groups would be found in the upfield region. Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of signals, providing crucial information about the connectivity of the atoms.

¹³C-NMR (Carbon-13 NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon signals would indicate their nature (aromatic, aliphatic, or attached to a heteroatom). For example, the carbon atom attached to the hydroxyl group (C-OH) on the phenol ring would be expected at a significantly downfield chemical shift. Due to the low natural abundance of the ¹³C isotope, ¹³C-¹H coupling is often decoupled to produce a spectrum with single lines for each carbon, simplifying interpretation.

A hypothetical data table for the NMR analysis of this compound is presented below, illustrating the type of information that would be obtained.

| ¹H-NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~ 7.10 (d, 2H) | Aromatic protons ortho to the ethyl group |

| ~ 6.75 (d, 2H) | Aromatic protons meta to the ethyl group |

| ~ 4.85 (s, 1H) | Phenolic -OH proton |

| ~ 3.40 (m, 1H) | Piperidine C2-H |

| ~ 3.10 (m, 1H) | Piperidine C6-H (axial) |

| ~ 2.80 (m, 1H) | Piperidine C6-H (equatorial) |

| ~ 2.70 (t, 2H) | -CH₂-Ar |

| ~ 1.90 - 1.50 (m, 8H) | Piperidine and ethyl -CH₂- protons |

| ¹³C-NMR Data | |

| Chemical Shift (ppm) | Assignment |

| ~ 155.0 | Phenolic C-OH |

| ~ 130.0 | Aromatic C-H (ortho) |

| ~ 129.5 | Aromatic C (ipso) |

| ~ 115.5 | Aromatic C-H (meta) |

| ~ 58.0 | Piperidine C2 |

| ~ 46.0 | Piperidine C6 |

| ~ 36.5 | -CH₂-Ar |

| ~ 32.0, 26.0, 24.5 | Piperidine C3, C4, C5 |

| ~ 30.0 | -CH₂-CH₂-Ar |

Note: The data presented in this table is hypothetical and serves as an illustration of expected values.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrational modes of its bonds (stretching, bending, etc.). The resulting IR spectrum is a unique fingerprint of the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the phenolic hydroxyl group. The presence of the piperidine ring would be confirmed by N-H stretching vibrations (if the nitrogen is protonated) and C-H stretching and bending vibrations. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and piperidine groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be seen in the 1450-1600 cm⁻¹ region.

A summary of expected IR absorption bands is provided in the table below.

| IR Absorption Data | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3200-3600 (broad) | O-H stretch (phenol) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2960 | Aliphatic C-H stretch (ethyl and piperidine) |

| 1500-1600 | Aromatic C=C stretch |

| 1450-1490 | C-H bend (aliphatic) |

| 1200-1300 | C-O stretch (phenol) |

| 1000-1200 | C-N stretch (piperidine) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of the molecular ion would produce a series of smaller, characteristic fragment ions. For instance, cleavage of the bond between the ethyl group and the piperidine ring or benzylic cleavage could occur. The fragmentation pattern of the piperidine ring itself can also provide structural information. For a related isomer, 4-[2-(piperidin-4-yl)ethyl]phenol (B2528241), the predicted monoisotopic mass is 205.14667 Da. uni.lu

A table of predicted mass-to-charge ratios for adducts of the related isomer 4-[2-(piperidin-4-yl)ethyl]phenol is shown below, which gives an indication of the types of ions that might be observed. uni.lu

| Predicted Mass Spectrometry Data for an Isomer | |

| Adduct | m/z |

| [M+H]⁺ | 206.15395 |

| [M+Na]⁺ | 228.13589 |

| [M-H]⁻ | 204.13939 |

| [M+NH₄]⁺ | 223.18049 |

| [M+K]⁺ | 244.10983 |

Source: PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λmax) are characteristic of the chromophores present in the molecule.

The phenol moiety in this compound is the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution, as the protonation state of the phenolic hydroxyl group can affect the electronic structure of the chromophore. Typically, phenols exhibit two main absorption bands in the UV region.

| Expected UV-Vis Absorption Data | |

| λmax (nm) | Electronic Transition |

| ~ 220 | π → π |

| ~ 275 | π → π |

Note: These are typical values for phenolic compounds and may vary for the specific molecule.

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Crystal Engineering

X-ray Diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to determine the exact positions of atoms, bond lengths, bond angles, and torsional angles.

A hypothetical table summarizing the kind of information obtained from an XRD study is presented below.

| Crystallographic Data | |

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Key Bond Lengths (Å) | C-O, C-N, C-C |

| Key Bond Angles (°) | C-C-O, C-N-C |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

Molecular Interaction Mechanisms and Biological Pathway Modulation by 4 2 Piperidin 2 Yl Ethyl Phenol

Ligand-Target Interactions with Enzymes and Receptors

The ability of 4-(2-(Piperidin-2-yl)ethyl)phenol to interact with enzymes and receptors is dictated by its chemical structure. The phenol (B47542) group can act as a hydrogen bond donor, while the piperidine (B6355638) nitrogen, which can be protonated at physiological pH, can participate in ionic interactions. The aromatic ring of the phenol and the aliphatic piperidine ring also contribute to binding through van der Waals forces and hydrophobic interactions.

Hydrogen bonding is a critical factor in the molecular recognition of ligands by their biological targets. For this compound, the hydroxyl (-OH) group on the phenol ring is a key hydrogen bond donor. This is a common feature in many enzyme inhibitors, where the hydroxyl group can interact with amino acid residues in the active site. For instance, studies on chrysin (B1683763) derivatives have shown that a hydroxyl group can form a hydrogen bond with residues like Tyrosine 355 in the binding pocket of COX-2. nih.gov Similarly, in studies of quinidine (B1679956) analogues as inhibitors of Cytochrome P450 2D6, the disruption of a hydrogen-bonding interaction involving a hydroxyl group led to a significant loss of inhibitory potency, highlighting the importance of this interaction for tight binding. nih.gov

The nitrogen atom within the piperidine ring of this compound can also act as a hydrogen bond acceptor. Furthermore, when protonated, the resulting secondary ammonium (B1175870) ion can form strong ionic bonds, or salt bridges, with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in a receptor's binding site. nih.gov This type of charge-pair interaction is a well-established paradigm for the binding of many ligands to their targets. nih.gov

The aromatic phenol ring of this compound can engage in π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within a receptor's binding pocket. nih.gov These interactions, although weaker than covalent bonds, are crucial for the orientation and stabilization of the ligand-receptor complex.

Molecular docking studies of 4-oxypiperidine ethers with the histamine (B1213489) H3 receptor have demonstrated that aromatic moieties provide significant π-π stacking interactions. nih.gov The modulation of electronic and photochromic properties in certain viologen complexes is also influenced by face-to-face π-π interactions, which can alter electronic and steric structures, thereby improving intermolecular electron transfer. nih.gov This principle suggests that the phenol ring of this compound is likely to contribute to its binding affinity for various biological targets through such π-π interactions.

Modulation of Enzyme Activity

The structural features of this compound suggest its potential to modulate the activity of several key enzymes.

Cytochrome P450 2D6 (CYP2D6) is a critical enzyme responsible for the metabolism of approximately 25% of all clinically used drugs. nih.gov Inhibition of this enzyme can lead to significant drug-drug interactions. Pharmacophore models for CYP2D6 inhibitors often include a basic nitrogen atom that can be protonated and form an ionic interaction with an aspartate residue (Asp 301) in the active site. nih.gov The piperidine nitrogen in this compound fits this description.

While direct studies on this compound are not available, research on quinidine and quinine (B1679958) analogues, which also contain a basic nitrogen within a heterocyclic ring system, provides insight. These studies confirm that the nitrogen atom plays a role in binding and inhibition, although hydrogen bonding can sometimes be a more significant contributor to binding affinity. nih.gov

Table 1: Illustrative IC50 Values of Various Compounds for CYP2D6 Inhibition This table shows data for other compounds to illustrate the range of inhibitory potential against CYP2D6 and is not direct data for this compound.

| Compound | IC50 (µM) |

|---|---|

| Quinidine | 0.02 |

Note: Data is sourced from multiple studies for illustrative purposes.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov Many tyrosinase inhibitors are phenolic compounds, owing to their structural similarity to tyrosinase's natural substrate, L-tyrosine. The hydroxyl group on the aromatic ring is a crucial feature for this inhibitory activity.

Studies have shown that compounds with a 4-hydroxy group on a phenyl ring can be effective tyrosinase inhibitors. nih.gov For example, chalcone (B49325) derivatives with a 2,4-dihydroxy substitution pattern show potent inhibition. While this compound has only a single hydroxyl group, its phenolic nature suggests a potential for competitive inhibition by binding to the enzyme's active site. The mechanism often involves the inhibitor being oxidized by the enzyme, leading to a form that can no longer be processed, or by chelating the copper ions in the active site.

Table 2: Tyrosinase Inhibitory Activity of Various Phenolic Compounds This table includes data for other phenolic compounds to illustrate the structure-activity relationship for tyrosinase inhibition and is not direct data for this compound.

| Compound | Type of Inhibition | IC50 (µM) |

|---|---|---|

| (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Competitive | 0.013 (monophenolase) |

| Mormin | Competitive | 88 |

Note: Data is sourced from multiple studies for illustrative purposes. nih.govnih.gov

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the treatment of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine (B1216132). Many AChE inhibitors are piperidine-based, such as the drug Donepezil. nih.govnih.gov The piperidine ring is often a key structural element that interacts with the active site of the enzyme.

The protonated nitrogen of the piperidine ring can interact with the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of AChE. Studies on 4-oxypiperidine ethers show that the protonated nitrogen atom from the piperidine ring can create a salt bridge with an aspartate residue (Asp114) in related receptors. nih.gov This suggests a similar binding mode could be possible for this compound with cholinesterases. The development of dual-target inhibitors for both AChE and BChE is an active area of research, as BChE also plays a role in acetylcholine regulation, particularly in later stages of Alzheimer's disease. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Piperidine-Containing Compounds This table presents data for related piperidine compounds to demonstrate their potential as cholinesterase inhibitors and is not direct data for this compound.

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| ADS031 | AChE | 1.537 |

| Donepezil | AChE | (Reference) |

Note: Data is sourced from multiple studies for illustrative purposes. nih.govnih.gov

Specific Receptor Binding Studies (e.g., Opioid Receptors)

The piperidine moiety present in this compound is a common structural feature in many compounds that bind to opioid receptors. The binding of ligands to opioid receptors, particularly the mu-opioid receptor (μOR), is characterized by specific molecular interactions.

A crucial interaction for high-affinity binding of many opioid agonists is the formation of a salt bridge between the protonated amine of the piperidine ring and the aspartic acid residue at position 147 (Asp147) of the μOR. scispace.comnih.govmdpi.com This interaction is a common feature for many fentanyl analogs and other opioid ligands. scispace.commdpi.complos.org

In addition to the salt bridge, hydrophobic interactions play a significant role in ligand binding. For fentanyl and its analogs, the N-phenethyl group often orients towards the intracellular side of the receptor, while the 4-N-phenylpropanamide chain points towards the extracellular side. scispace.com The aromatic anilide ring can penetrate a subpocket formed by transmembrane helices. mdpi.com

Modifications to the piperidine ring can significantly impact binding affinity. For example, substitutions at the 4-position of the piperidine ring in fentanyl analogs have been shown to increase binding affinity. plos.org Conversely, removal of the N-phenethyl group can dramatically decrease binding affinity. plos.org The nature of the N-substituent on the piperidine ring can also determine whether a compound acts as an agonist or an antagonist at the nociceptin (B549756) receptor, a related opioid receptor. nih.gov

Table 2: Key Molecular Interactions in Opioid Receptor Binding

| Interaction Type | Interacting Groups | Receptor Residue | Significance | Reference |

|---|---|---|---|---|

| Ionic Interaction | Protonated Piperidine Amine | Asp147 | Essential for high-affinity binding | scispace.comnih.govmdpi.com |

| Hydrophobic Interaction | N-phenethyl group, Aromatic anilide ring | Transmembrane Helices | Stabilizes ligand in binding pocket | scispace.commdpi.com |

| Hydrogen Bonding | Piperidine Amine | His297 | Alternative binding mode | nih.gov |

Influence on Cellular Signaling Pathways (e.g., PI3K/Akt Pathway)

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. nih.govnih.govnih.gov The modulation of this pathway by external compounds can have significant therapeutic implications.

While direct studies on the influence of this compound on the PI3K/Akt pathway are not extensively documented in the provided context, the general mechanisms of how small molecules can modulate this pathway are well-established. Natural compounds and synthetic molecules can influence the PI3K/Akt pathway at various levels. nih.govresearchgate.net

For instance, some compounds can directly inhibit the activity of PI3K, preventing the phosphorylation and subsequent activation of Akt. mdpi.com This inhibition can lead to the downstream deactivation of pro-survival signals and the induction of apoptosis in cancer cells. nih.govnih.gov The inhibition of PI3K can also lead to the activation of other signaling pathways, such as the MAPK pathway, through crosstalk between these cascades. nih.govnih.gov

Conversely, some molecules can lead to the activation of the PI3K/Akt pathway. For example, hepatocyte growth factor (HGF) can stimulate the phosphorylation and activation of Akt in certain cell types. mdpi.com This activation can promote cell proliferation, migration, and invasion. mdpi.com

The modulation of the PI3K/Akt pathway is often a key mechanism through which therapeutic agents exert their effects. For example, the anticancer effects of some natural products have been attributed to their ability to downregulate the PI3K/Akt pathway. nih.govresearchgate.net

Table 3: General Mechanisms of PI3K/Akt Pathway Modulation

| Modulatory Effect | Mechanism | Downstream Consequences | Reference |

|---|---|---|---|

| Inhibition | Direct inhibition of PI3K activity | Decreased Akt phosphorylation, apoptosis, cell cycle arrest | nih.govmdpi.comnih.gov |

| Activation | Stimulation of upstream receptors (e.g., by growth factors) | Increased Akt phosphorylation, cell proliferation, survival | mdpi.com |

| Crosstalk | Inhibition of PI3K leading to activation of other pathways (e.g., MAPK) | Complex cellular responses | nih.govnih.gov |

Structure Activity Relationship Sar Studies of 4 2 Piperidin 2 Yl Ethyl Phenol and Its Analogs

Impact of Piperidine (B6355638) Ring Modifications on Biological Potency and Selectivity

The piperidine ring is a common scaffold in many pharmaceuticals, and its substitution pattern and conformation significantly influence receptor binding and pharmacokinetic properties. researchgate.net The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

The carbon at the 2-position of the piperidine ring in 4-(2-(Piperidin-2-yl)ethyl)phenol is a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). The spatial arrangement of atoms is critical for interaction with specific biological targets, which are themselves chiral. Consequently, enantiomers often exhibit different biological activities and potencies.

Research into stereoselective synthesis highlights the importance of enantiomeric purity. For instance, in the synthesis of positional analogues of methylphenidate, another piperidine-containing compound, the choice of a chiral rhodium catalyst was shown to be critical in achieving high diastereoselectivity and enantioselectivity. nih.gov Different catalysts produced significantly different ratios of stereoisomers, underscoring that precise stereochemical control is essential for isolating the most active form of a compound. nih.gov In one study, using an N-Boc protecting group on the piperidine and a Rh₂(R-TCPTAD)₄ catalyst resulted in an 11:1 diastereomeric ratio (d.r.) and 93% enantiomeric excess (ee) for the desired product. nih.gov

Table 1: Effect of Catalyst on Stereoselective C2-Functionalization of Piperidine Derivatives

| Catalyst | Protecting Group | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-Boc | 5.3:1 | 83% | nih.gov |

| Rh₂(R-TCPTAD)₄ | N-Boc | 11:1 | 93% | nih.gov |

This table illustrates how catalyst selection directly influences the stereochemical outcome in the synthesis of substituted piperidines, a key consideration for producing enantiomerically pure compounds.

Studies on related piperidine derivatives have shown that site-selective functionalization can be controlled. For example, the choice of catalyst and the protecting group on the piperidine nitrogen can direct C-H functionalization to either the C2 or C4 position. nih.gov This synthetic control allows for the systematic exploration of positional isomers. In the context of monoamine oxidase (MAO) inhibitors, it was found that the piperidine moiety itself is a crucial component for activity. nih.gov The absence of the piperidine ring leads to a decrease in activity, highlighting the importance of this heterocyclic scaffold. nih.gov

Introducing substituents onto the piperidine ring can modulate a compound's activity, selectivity, and pharmacokinetic profile. Research on piperidine-substituted quinolones as gonadotropin-releasing hormone (GnRH) antagonists demonstrated that small substituents at the 6-position of the piperidine ring were well-tolerated. nih.gov Specifically, incorporating a trifluoromethyl group at this position did not diminish binding potency but advantageously reduced the clearance rate and increased oral bioavailability. nih.gov

In a different study on piperine (B192125) derivatives as MAO inhibitors, substitutions on the piperidine ring were also found to be influential. A compound with a hydroxyl group at the para-position (C4) of the piperidine ring showed the highest inhibitory activity against both MAO-A and MAO-B. nih.gov This suggests that para-substitution is preferred over meta-substitution and that adding a polar hydroxyl group can enhance the desired biological effect. nih.gov

Table 2: Influence of Piperidine Ring Substituents on Biological Activity

| Compound Series | Substituent Position | Substituent | Effect on Activity/Properties | Reference |

|---|---|---|---|---|

| Quinolone GnRH Antagonists | 6-position | -CF₃ | Tolerated potency, reduced clearance, increased oral bioavailability | nih.gov |

| Piperine Derivatives (MAO Inhibitors) | 4-position (para) | -OH | Maximum inhibitory activity for MAO-A and MAO-B | nih.gov |

This table summarizes findings on how specific substituents on the piperidine ring can fine-tune the pharmacological properties of the parent compound.

Significance of the Phenolic Moiety in Activity and Interaction

The phenolic hydroxyl (-OH) group is a key pharmacophore in many biologically active molecules, primarily due to its ability to act as a hydrogen bond donor. This interaction is often critical for anchoring a ligand into the binding pocket of a receptor.

Studies on natural coumarins have shown that the phenolic hydroxyl groups are directly involved in their antioxidant activity by donating protons to neutralize free radicals. pjmhsonline.com Chemical modification of this group, for instance by methylation, to make it less hydrophilic, can have a significant impact on biological function. While this modification decreased antioxidant and antiproliferative activities, it improved antimicrobial potential by enhancing the molecule's lipophilicity and thus its ability to penetrate pathogen cell membranes. pjmhsonline.com Similarly, research on piperine derivatives demonstrated that introducing a phenolic hydroxyl group enhanced their antioxidant capabilities. researchgate.net In molecular modeling studies of sigma receptor ligands, a phenolic portion was observed to form a crucial hydrogen bond with a glutamine residue (Gln135) in the receptor's binding site. nih.gov

Influence of the Ethyl Linker and Variations in Bridge Length

The two-carbon ethyl linker connecting the piperidine and phenol (B47542) rings plays a crucial role in determining the optimal spatial orientation of these two key moieties. The length and flexibility of this linker dictate the distance and relative angle between the piperidine nitrogen and the phenolic hydroxyl group, which must be precise for effective binding to a biological target.

In SAR studies of sigma receptor ligands, the length of the linker was found to be a highly sensitive parameter. A comparison between a compound with a two-carbon linker and an analog with a three-carbon linker revealed a dramatic reduction in binding affinity for the longer compound. nih.gov Molecular modeling suggested that the increased length of the three-carbon chain forced the phenolic hydroxyl group into an unfavorable, close-contact position with a hydrophobic residue in the binding pocket, thereby weakening the interaction. nih.gov This finding highlights that the two-carbon chain in this compound is likely an optimal length for presenting the key pharmacophoric groups to its target receptor.

Comparative Analysis with Structurally Similar Piperidine-Phenol Derivatives

To fully understand the SAR of this compound, it is useful to compare its activity with that of structurally related compounds. These comparisons help to isolate the contributions of each molecular component.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(2-(Piperidin-4-yl)ethyl)phenol |

| Methylphenidate |

Rational Design Principles for Optimized Biological Activity and Specificity of this compound and its Analogs

The rational design of analogs of this compound is a key strategy in medicinal chemistry aimed at optimizing their biological activity and specificity for various molecular targets. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively documented in publicly available research, a wealth of information from analogous piperidine-containing compounds provides a strong foundation for understanding the principles that govern their biological effects. These principles guide the systematic modification of the molecule to enhance desired therapeutic properties while minimizing off-target effects.

The core structure of this compound presents several key regions for chemical modification: the phenolic ring, the ethyl linker, and the piperidine ring. Each of these can be altered to fine-tune the molecule's interaction with its biological target.

Influence of Substituents on the Phenolic Ring

The phenolic hydroxyl group is a critical feature, often involved in hydrogen bonding with the target receptor. Its position and electronic properties are crucial for activity. Modifications to the phenyl ring can significantly impact binding affinity and selectivity. For instance, in related series of compounds, the introduction of electron-withdrawing or electron-donating groups can modulate the acidity of the phenol and influence its interaction with the receptor.

Modifications of the Piperidine Ring

The piperidine moiety is a common scaffold in centrally active drugs, and its substitution pattern is a major determinant of pharmacological activity. Key modifications include:

N-Substitution: The nitrogen atom of the piperidine ring is a primary site for modification. The nature of the substituent on the piperidine nitrogen can dramatically alter a compound's potency and its agonist versus antagonist properties at a given receptor. For example, in a series of N-(4-piperidinyl)-2-indolinones, modifying the piperidine N-substituent from a benzyl (B1604629) group to a cyclooctylmethyl group resulted in a significant increase in affinity for the nociceptin (B549756) receptor (NOP) and a decrease in affinity for other opioid receptors, thereby improving selectivity. nih.gov

Ring Conformation and Stereochemistry: The piperidin-2-yl substitution pattern in the parent compound introduces a chiral center, meaning that the (R)- and (S)-enantiomers could have different biological activities and receptor binding affinities. The conformation of the piperidine ring, which can be influenced by substituents, is also a critical factor in how the molecule fits into a receptor's binding pocket.

The Role of the Ethyl Linker

The two-carbon ethyl linker connecting the phenol and piperidine rings provides a specific spatial relationship between these two key pharmacophoric elements. Altering the length or rigidity of this linker can be a strategy to optimize the orientation of the phenolic and piperidinyl groups within the receptor binding site.

Structure-Activity Relationship Data from Analogous Compounds

To illustrate the principles of rational design, data from SAR studies on structurally related piperidine derivatives can be examined. The following tables present data for analogs of loperamide (B1203769) and 4-piperidin-4-ylidenemethyl-benzamides, which share the piperidine core and demonstrate how systematic modifications influence biological activity.

Table 1: Biological Activity of Loperamide Analogs

| Compound | Structure | Target | Activity |

| Loperamide | 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutanamide | µ-opioid receptor | Agonist |

| Analog 5 | 1,4-bis(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutan-1-one | µ-opioid receptor | Potential Agonist |

| Analog 6 | 4-(4-(4-fluorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide | µ-opioid receptor | Potential Agonist |

This table is based on data from a study on novel loperamide analogs and is intended to illustrate general SAR principles for piperidine-containing compounds. mdpi.com

Table 2: Structure-Activity Relationship of 4-Piperidin-4-ylidenemethyl-benzamide δ-Opioid Receptor Agonists

| Compound | R¹ (Aryl Substitution) | R² (Piperidine N-Substitution) | R³ (Amide Substitution) | δ-Opioid Receptor Activity |

| Analog A | H | CH₃ | N(CH₃)₂ | Moderate |

| Analog B | Cl | CH₂CH(CH₃)₂ | N(CH₃)₂ | High |

| Analog C | H | CH₃ | Morpholine | Low |

This table is a representative summary based on a study of 4-piperidin-4-ylidenemethyl-benzamide derivatives and highlights the impact of substitutions at different positions on the molecule's activity. nih.gov

The data from these and other studies on related compounds underscore the importance of a systematic approach to analog design. By carefully considering the steric, electronic, and conformational effects of different substituents, medicinal chemists can rationally design new molecules with optimized potency, selectivity, and pharmacokinetic properties. The principles derived from these analogous series provide a valuable roadmap for the future development of novel therapeutics based on the this compound scaffold.

Biological Activity Investigations and Preclinical Model Evaluation

Antimicrobial Activity Studies

While no direct antimicrobial studies on 4-(2-(Piperidin-2-yl)ethyl)phenol have been reported, the broad antimicrobial potential of piperidine (B6355638) derivatives and phenolic compounds has been documented against various pathogens. ajchem-a.comnih.gov

Antibacterial Efficacy Against Bacterial Strains

Derivatives of piperidine have been shown to possess antibacterial properties. For instance, various 1-alkyl-2-(4-pyridyl)pyridinium bromides, which feature a substituted nitrogen within a ring structure, have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus. nih.gov The antibacterial action of some piperidine-containing compounds is thought to involve the disruption of bacterial membranes. nih.gov Furthermore, some synthetic piperidine derivatives have been investigated for their inhibitory effects on bacterial DNA gyrase, a crucial enzyme for bacterial replication. researchgate.net The presence of a phenolic group could also contribute to antibacterial effects, as many phenolic compounds are known to have antimicrobial properties.

To illustrate the type of data generated in such studies, a hypothetical data table is presented below.

Hypothetical Antibacterial Activity Data

| Bacterial Strain | Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Staphylococcus aureus | Analogous Piperidine Compound A | Data Not Available |

| Escherichia coli | Analogous Piperidine Compound A | Data Not Available |

| Pseudomonas aeruginosa | Analogous Piperidine Compound B | Data Not Available |

Antifungal Properties Against Fungal Strains

A hypothetical data table is provided to show how antifungal properties would be typically reported.

Hypothetical Antifungal Activity Data

| Fungal Strain | Compound | Minimum Inhibitory Concentration (MIC) in µg/mL |

|---|---|---|

| Candida albicans | Analogous Phenolic Compound C | Data Not Available |

| Aspergillus niger | Analogous Piperidine Compound D | Data Not Available |

Anti-inflammatory Potential in Experimental Models

Piperidine-containing structures are integral to many compounds with anti-inflammatory activity. ajchem-a.com The alkaloid piperine (B192125), which contains a piperidine ring, is known to possess anti-inflammatory properties. nih.gov The mechanism of action for some of these compounds involves the modulation of inflammatory pathways, such as those involving tumor necrosis factor-alpha (TNF-α). nih.gov Phenolic compounds are also well-regarded for their anti-inflammatory effects, often attributed to their antioxidant capacity and their ability to interfere with inflammatory cascades. nih.gov 2-(2-Phenylethyl)chromones, which share a phenylethyl structural element, have also been investigated for their anti-inflammatory activities. nih.gov

The following table illustrates how anti-inflammatory data from preclinical models might be presented.

Hypothetical Anti-inflammatory Activity Data

| Preclinical Model | Compound | Observed Effect | IC50 or % Inhibition |

|---|---|---|---|

| Carrageenan-induced paw edema in rats | Analogous Piperidine Compound E | Reduction in paw volume | Data Not Available |

| Lipopolysaccharide-stimulated macrophages | Analogous Phenolic Compound F | Inhibition of nitric oxide production | Data Not Available |

Analgesic Properties in Preclinical Pain Models

The piperidine scaffold is a cornerstone in the development of analgesic drugs, most notably the phenylpiperidine class of opioids. painphysicianjournal.com Synthetic alkyl piperidine derivatives have been explored for their analgesic potential in preclinical studies, such as the tail immersion test, with some compounds showing significant activity. nih.govpjps.pkresearchgate.net The analgesic effects of these compounds are often compared to standard drugs like pethidine. nih.govpjps.pkresearchgate.net

A representative data table for analgesic studies is shown below.

Hypothetical Analgesic Activity Data

| Pain Model | Compound | Endpoint Measured | Result Compared to Control |

|---|---|---|---|

| Hot plate test in mice | Analogous Piperidine Compound G | Latency to paw lick | Data Not Available |

| Acetic acid-induced writhing in mice | Analogous Piperidine Compound H | Number of writhes | Data Not Available |

Anticancer Research and Cancer Cell Line Inhibition Studies

Piperidine and its derivatives have been the focus of extensive anticancer research. researchgate.netnih.gov The natural alkaloid piperine has demonstrated therapeutic potential against a variety of cancer cell lines, including those for breast, lung, and prostate cancer. nih.govnih.gov The anticancer mechanisms of piperidine-containing compounds can involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways that are crucial for cancer cell survival and proliferation. nih.gov Phenolic compounds are also widely studied for their anticancer properties.

The table below is an example of how data from cancer cell line inhibition studies would be displayed.

Hypothetical Anticancer Activity Data

| Cancer Cell Line | Compound | Metric | Value (e.g., IC50 in µM) |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Analogous Piperidine Compound I | IC50 | Data Not Available |

| A549 (Lung Cancer) | Analogous Phenolic Compound J | GI50 | Data Not Available |

| PC-3 (Prostate Cancer) | Analogous Piperidine Compound K | IC50 | Data Not Available |

Studies on Neurobiological Systems and Central Nervous System Targets

The piperidine moiety plays a significant role in neuropharmacology. nih.gov For example, certain piperidine derivatives have been investigated as antagonists for the sigma-1 receptor, which is involved in various neurological processes, including pain modulation. nih.gov The neuropharmacological effects of piperine have also been studied, with research indicating its interaction with monoamine oxidase (MAO) enzymes, which are important in the metabolism of neurotransmitters. nih.gov The substitution pattern on the piperidine ring is critical for its interaction with central nervous system targets. nih.gov

A hypothetical data table for neurobiological studies is provided as an illustration.

Hypothetical Neurobiological Activity Data

| CNS Target/Model | Compound | Assay Type | Result (e.g., Ki or EC50 in nM) |

|---|---|---|---|

| Sigma-1 Receptor | Analogous Piperidine Compound L | Receptor Binding Assay | Data Not Available |

| Monoamine Oxidase B (MAO-B) | Analogous Piperidine Compound M | Enzyme Inhibition Assay | Data Not Available |

Potential in Neurological Disorder Research

The piperidine scaffold is a well-recognized pharmacophore in the development of agents targeting the central nervous system (CNS). mdpi.com Its structural motif is present in numerous drugs with antipsychotic, antidepressant, and neuroprotective properties. mdpi.com Research into piperidine derivatives has revealed their potential in addressing neurodegenerative conditions such as Alzheimer's and Parkinson's disease. mdpi.com

One area of investigation for piperidine-containing compounds is the inhibition of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov It was discovered that introducing a bulky group at the para position of the benzamide (B126) moiety significantly increased the inhibitory activity. nih.gov Further enhancement was observed with the introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide. nih.gov The basicity of the piperidine nitrogen atom was found to be crucial for this activity. nih.gov One of the most potent inhibitors identified was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for acetylcholinesterase over butyrylcholinesterase. nih.gov This compound also demonstrated the ability to increase acetylcholine (B1216132) levels in the cerebral cortex and hippocampus of rats, leading to its selection for further development as a potential treatment for dementia. nih.gov

The role of dopamine (B1211576) receptors is another key area in neurological research, particularly for Parkinson's disease, which is characterized by the degeneration of dopamine neurons. nih.gov Hybrid molecules combining pharmacophoric elements of aminotetralin and piperazine (B1678402) have been designed to target dopamine D2 and D3 receptors. researchgate.net These efforts have led to the development of compounds with high affinity and selectivity for the D3 receptor. researchgate.net For instance, the bioisosteric benzothiazole (B30560) derivative N6-[2-(4-phenyl-piperazin-1-yl)-ethyl]-N6-propyl-4,5,6,7-tetrahydro-benzothiazole-2,6-diamine displayed high selectivity for the D3 receptor. researchgate.net Functional assays confirmed that these novel derivatives act as potent agonists at both D2 and D3 receptors. researchgate.net

Furthermore, some piperazine analogues have been investigated for their dual role as dopamine agonists and iron chelators, which could offer both symptomatic relief and neuroprotection in Parkinson's disease. nih.gov Elevated iron levels are associated with oxidative stress and dopamine cell death in Parkinson's disease. nih.gov The identification of potent D2/D3 agonists that can also chelate iron, such as certain quinolin-8-ol analogues with a piperazine linker, represents a promising therapeutic strategy. nih.gov

Table 1: Anti-AChE Activity of Selected Piperidine Derivatives

| Compound | IC50 (nM) for AChE | Selectivity (AChE/BuChE) |

|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | 18,000 |

Data sourced from PubMed. nih.gov

Central Dopamine Agonist Properties of Related Thiazolamines

The search for effective treatments for neurological disorders like Parkinson's disease has led to the exploration of various chemical scaffolds that can act as dopamine receptor agonists. While direct research on thiazolamines related to "this compound" is specific, broader studies on bivalent dopamine agonists have incorporated related heterocyclic structures. For example, the introduction of a thiazole-2-amine group in some bivalent dopamine agonist designs was found to have a moderate influence, slightly lowering the potency for D2 receptors compared to other analogs. researchgate.net

In the development of multifunctional dopamine agonists, phenolic hydroxyl groups have been introduced into the linker of bivalent compounds to mimic the neuroprotective effects of natural polyhydroxy phenolic compounds against the aggregation of proteins like alpha-synuclein (B15492655). researchgate.net For instance, compounds where a central 1,4-dihydroxy phenyl group is flanked by two 5-hydroxy-tetralin moieties or two bioisosteric 2-amino thiazole (B1198619) rings have been designed. researchgate.net These compounds retained high affinity and potency at D2 receptors and were also effective inhibitors of alpha-synuclein aggregation and toxicity. researchgate.net

The functional activity of these compounds often corresponds closely with their binding data, with many acting as potent agonists for both D2 and D3 dopamine receptors. researchgate.net For example, the bivalent agonists D-666 and D-679 showed high potency for D2 receptors with EC50 values of 7.69 nM and 5.29 nM, respectively. researchgate.net

Table 2: Functional Potency of Bivalent Dopamine Agonists at D2 Receptors

| Compound | EC50 (GTPγS) for D2 Receptors (nM) |

|---|---|

| D-666 | 7.69 |

| D-679 | 5.29 |

Data sourced from PubMed Central. researchgate.net

Investigations in Specific Disease Models (e.g., Filariasis, Tuberculosis)

Anti-Wolbachia Activity of Related Compounds

Lymphatic filariasis, a neglected tropical disease, is caused by filarial nematodes which harbor Wolbachia endosymbiotic bacteria essential for their development and survival. nih.gov This symbiotic relationship has made Wolbachia a key target for antifilarial drug development. nih.govgoogle.com Anti-Wolbachia therapy can lead to macrofilaricidal (adult worm killing) effects and improve clinical outcomes. google.com

Research into compounds with antifilarial activity has included the evaluation of various cyclic and acyclic alcohols. nih.gov In a study investigating 2-substituted propanol, cyclohexanol (B46403), and cyclooctanol (B1193912) derivatives for in vivo activity against Acanthocheilonema viteae and Litomosoides carinii in rodents, several piperidine-containing compounds showed promise. nih.gov Specifically, in the cyclohexanol series, the presence of a hydrophobic piperidine group at position 2 was found to enhance antifilarial activity. nih.gov The compound 2-(piperidin-1-yl) cyclohexanol demonstrated 88.9% macrofilaricidal activity against A. viteae. nih.gov

In the cyclooctanol series, the introduction of a bulky benzyl (B1604629) group at position 4 of the piperidine ring led to a remarkable 100% macrofilaricidal activity, as seen with 2-(4-benzyl piperdin-1-yl) cyclooctanol. nih.gov This compound also induced significant sterilization of female worms. nih.gov These findings underscore that the hydroxyl group and bulky substituents at position 2 are critical for the observed antifilarial effects. nih.gov

While these specific compounds are structurally distinct from "this compound", they highlight the potential of the piperidine moiety as a scaffold in the design of new antifilarial agents. Other research programs have focused on different chemotypes, such as pyrazolopyrimidines and azaquinazolines, which have shown potent anti-Wolbachia activity. mdpi.comnih.gov For example, phenotypic screening identified a series of pyrazolopyrimidine hits with nanomolar activity against Wolbachia in vitro. mdpi.com A lead compound from this series, after optimization for metabolic stability and solubility, showed excellent oral pharmacokinetic profiles in mice, positioning it for further in vivo studies. mdpi.com

**Table 3: In Vivo Macrofilaricidal Activity of Piperidine-Containing Alcohols against *A. viteae***

| Compound | Series | % Macrofilaricidal Activity |

|---|---|---|

| 2-(piperidin-1-yl) cyclohexanol | Cyclohexanol | 88.9 |

| 2-(4-benzyl piperdin-1-yl) cyclooctanol | Cyclooctanol | 100 |

Data sourced from ResearchGate. nih.gov

Anti-Tuberculosis Activity of Related Piperidinol Analogs

Tuberculosis remains a significant global health threat, necessitating the discovery of new therapeutic agents. Screening of compound libraries has identified piperidinol derivatives as a promising class of anti-tuberculosis agents. mdpi.com A primary screening effort identified a piperidinol hit with a minimum inhibitory concentration (MIC) of 1.5 μg/mL against Mycobacterium tuberculosis. mdpi.com This initial hit was structurally similar to existing drugs like haloperidol (B65202) and penfluridol, suggesting its potential as a biologically useful scaffold. mdpi.com

To explore the structure-activity relationship (SAR), a 22-member optimization library was generated. mdpi.com This led to the identification of compounds such as 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol, which demonstrated good anti-tuberculosis activity with MICs ranging from 1.4-1.7 μg/mL. mdpi.com The SAR studies indicated that substitutions on the phenoxy C ring were important, with 4-chloro and 4-trifluoromethyl analogs being the most active. mdpi.com However, despite promising in vitro activity and acceptable therapeutic indices, these compounds produced significant side effects in in vivo mouse models, which was potentially attributed to the secondary pharmacology of the 4-[4-chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol core. mdpi.com

Other related piperidine-containing structures have also been explored. A series of novel spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives were synthesized and evaluated for their activity against M. tuberculosis H37Ra. mdpi.com One compound in this series exhibited significant inhibition with an MIC value of 3.72 μM. mdpi.com

Piperidinols have also been identified as inhibitors of mycobacterial arylamine N-acetyltransferase (NAT), an enzyme crucial for the survival of mycobacteria within macrophages. The inhibitory mechanism is believed to involve a prodrug-like activation leading to the formation of a bioactive phenyl vinyl ketone (PVK) that covalently binds to a cysteine residue in the enzyme's active site.

Table 4: Anti-Tuberculosis Activity of Selected Piperidinol Analogs

| Compound | MIC (μg/mL) |

|---|---|

| Initial Piperidinol Hit | 1.5 |

| 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 1.7 |

| 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | 1.4 |

Data sourced from PubMed Central. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 4 2 Piperidin 2 Yl Ethyl Phenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(2-(Piperidin-2-yl)ethyl)phenol, this would involve a detailed analysis of its molecular geometry, vibrational frequencies, and electronic properties.

Optimized Molecular Geometry and Conformational Analysis

This subsection would have presented the most stable three-dimensional arrangement of the atoms in the this compound molecule. The analysis would have included key bond lengths, bond angles, and dihedral angles, determined by finding the minimum energy conformation.

Vibrational Wavenumber Analysis for Spectroscopic Correlation

Here, the theoretical vibrational frequencies of the molecule would have been calculated and correlated with experimental spectroscopic data, such as that from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. This allows for the assignment of specific vibrational modes to the functional groups within the molecule.

HOMO and LUMO Energy Analysis for Reactivity Prediction

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity. This section would have detailed the energy gap between these frontier orbitals, providing insights into the molecule's kinetic stability and its propensity to donate or accept electrons.

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This section would have explored the potential binding of this compound to various biological targets, predicting binding affinities and key interactions.

Molecular Electrostatic Potential (MEP) Mapping

An MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis would have provided a visual guide to the reactive sites of this compound and its potential for intermolecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern chemistry for developing predictive models that link the structural or property-based features of a compound to its biological activity or a specific chemical property. For piperidine (B6355638) derivatives, including this compound, QSAR models have been instrumental in predicting their potential therapeutic or toxic effects.

Research on piperidine derivatives has utilized various computational techniques to build robust QSAR models. nih.govtandfonline.com These models often employ 2D and 3D molecular descriptors to quantify the structural attributes of the molecules. tandfonline.comnih.gov For instance, studies have successfully used methods like multilinear regression (MLR), support vector machines (SVM), and partial least squares (PLS) to establish predictive relationships. researchgate.net The statistical robustness and predictive power of these models are rigorously evaluated through internal and external validation methods, ensuring their reliability. tandfonline.comnih.gov

Key statistical parameters used to assess the quality of QSAR models for piperidine derivatives include the coefficient of determination (r²), the cross-validated r² (Q²), and the root mean squared error (RMSE). tandfonline.comresearchgate.net Generally, a QSAR model is considered reliable if the r² value is greater than 0.6 and the Q² value is greater than 0.5. tandfonline.com In one study on piperidine derivatives, the developed QSAR models exhibited high predictive accuracy with r² values ranging from 0.742 to 0.832 and Q²LOO (leave-one-out cross-validation) values between 0.684 and 0.796. nih.gov Another investigation on the toxicity of piperidine derivatives against Aedes aegypti reported determination coefficients (r²) greater than 0.85 for the training sets and 0.8 for the test sets. nih.govtandfonline.com

These predictive models can guide the rational design of new molecules with desired activities by identifying the key structural features that influence their biological or chemical effects. researchgate.net For example, QSAR studies on piperidine derivatives have helped in understanding their potential as inhibitors of enzymes like oxidosqualene cyclase, which is a target for cholesterol-lowering drugs. researchgate.net

Table 1: Statistical Performance of QSAR Models for Piperidine Derivatives

| Parameter | Description | Typical Values for Piperidine Derivatives |

| r² (Coefficient of Determination) | Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6; some models achieve > 0.85 nih.govtandfonline.comtandfonline.com |

| Q² (Cross-validated r²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5; some models achieve 0.684-0.796 tandfonline.comnih.gov |

| RMSE (Root Mean Squared Error) | The standard deviation of the residuals (prediction errors). | Lower values indicate a better fit. |

| F (F-statistic) | A statistical test to assess the overall significance of the regression model. | High values indicate a significant model. |

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties of organic molecules is a burgeoning area of research due to their potential applications in optoelectronics, photonics, and optical data storage. researchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the NLO properties of compounds like this compound. scienceopen.com

The NLO response of a molecule is primarily governed by its molecular polarizability (α) and hyperpolarizability (β and γ). nih.gov These properties are related to the molecule's ability to distort its electron cloud in the presence of an external electric field. Compounds with large hyperpolarizability values are sought after for NLO applications. researchgate.net

For phenolic compounds, computational studies have shown a strong correlation between their molecular structure and NLO properties. researchgate.net The presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems, can significantly enhance the NLO response. nih.gov The phenol (B47542) group in this compound can act as an electron-donating group, potentially contributing to its NLO properties.

Theoretical calculations of NLO properties often involve the computation of the dipole moment (μ), mean polarizability (<α>), and the total first hyperpolarizability (βtot). researchgate.net Frontier molecular orbitals, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), play a crucial role in determining the NLO response. nih.gov A smaller HOMO-LUMO energy gap generally correlates with higher polarizability and hyperpolarizability, indicating greater chemical reactivity and electron delocalization. nih.govnih.gov

Studies on similar phenolic compounds have utilized various DFT functionals, such as B3LYP, in conjunction with appropriate basis sets to calculate these properties. researchgate.net The results from these computational investigations provide valuable guidance for the synthesis and experimental validation of new materials with promising NLO characteristics.

Table 2: Key Parameters in NLO Property Prediction

| Parameter | Description | Significance in NLO |

| μ (Dipole Moment) | A measure of the separation of positive and negative electrical charges within a molecule. | Influences molecular packing and bulk NLO properties. |

| <α> (Mean Polarizability) | The average ability of the molecular electron cloud to be distorted by an electric field. | A fundamental property related to the linear optical response. |

| βtot (Total First Hyperpolarizability) | A measure of the second-order NLO response, responsible for effects like second-harmonic generation. | A key indicator of a molecule's potential for second-order NLO applications. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | A smaller gap often correlates with larger hyperpolarizability. nih.govnih.gov |

Derivatization Strategies and Analog Design for Enhanced Biological Activity

Semi-Synthesis and Total-Synthesis Approaches for Structural Diversification

The structural framework of 4-(2-(Piperidin-2-yl)ethyl)phenol, a substituted piperidine (B6355638), lends itself to a variety of synthetic strategies for creating a diverse range of analogs. Piperidine alkaloids, a broad class of natural products, serve as a blueprint for these synthetic endeavors. wikipedia.org